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Compound of Interest

Compound Name: EIDD-2749

Cat. No.: B10854810 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working on oral

formulations of EIDD-2749 (also known as 4'-Fluorouridine or 4'-FlU).

Frequently Asked Questions (FAQs)
Q1: What is EIDD-2749 and what is its mechanism of action?

A1: EIDD-2749 is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against

several RNA viruses.[1][2] Its mechanism of action involves intracellular phosphorylation to the

active triphosphate form (4'-FlU-TP), which is then incorporated into the nascent viral RNA by

the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to transcriptional

stalling, thereby inhibiting viral replication.[2]

Q2: Is EIDD-2749 orally bioavailable?

A2: Yes, preclinical studies in mice, ferrets, and guinea pigs have demonstrated that EIDD-
2749 is orally active and efficacious.[3][4][5] Pharmacokinetic studies in mice have shown good

oral dose-proportionality.[6]

Q3: What are the known physicochemical properties of EIDD-2749?

A3: EIDD-2749 has the following properties:

Molecular Formula: C₉H₁₁FN₂O₆[2]
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Molecular Weight: 262.2 g/mol [2]

Solubility:

Water: 35 mg/mL (with sonication)

DMSO: 10-25 mg/mL

PBS (pH 7.2): 10 mg/mL[2]

Q4: What is the Biopharmaceutics Classification System (BCS) classification of EIDD-2749?

A4: The BCS classification for EIDD-2749 has not been definitively reported in the available

literature. Based on its high aqueous solubility, it is likely to be either a BCS Class I (high

solubility, high permeability) or BCS Class III (high solubility, low permeability) compound.[7] To

determine the definitive classification, an in vitro permeability assessment using a method such

as the Caco-2 cell permeability assay is required.[8][9][10]

Q5: What are some general strategies to improve the oral bioavailability of nucleoside analogs

like EIDD-2749?

A5: General strategies for improving the oral bioavailability of nucleoside analogs, which are

often polar molecules, include:

Prodrug Approaches: Modifying the parent molecule to increase its lipophilicity and/or utilize

intestinal transporters.

Use of Permeation Enhancers: Co-administering agents that transiently open tight junctions

between intestinal epithelial cells.

Formulation Strategies:

Lipid-based formulations: To enhance absorption via the lymphatic pathway.

Nanoparticle formulations: To protect the drug from degradation and improve uptake.

Inhibition of Efflux Transporters: Co-administration with inhibitors of transporters like P-

glycoprotein (P-gp) if the compound is identified as a substrate.
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Problem Potential Cause Suggested Action

Low or no detectable plasma

concentration after oral dosing.

Poor Permeability: EIDD-2749

may have low intestinal

permeability (potentially BCS

Class III).

1. Perform an in vitro Caco-2

permeability assay to assess

its intrinsic permeability and

determine if it is a substrate for

efflux transporters. 2. If

permeability is low, consider

co-formulating with a

permeation enhancer or

exploring prodrug strategies.

Chemical Instability: The

compound may be degrading

in the gastrointestinal tract

(e.g., due to pH or enzymatic

activity).

1. Assess the stability of EIDD-

2749 in simulated gastric and

intestinal fluids. 2. If instability

is observed, consider enteric-

coated formulations to protect

the drug in the stomach.

High variability in plasma

concentrations between

subjects.

Inconsistent Gastric Emptying:

Food effects or variability in GI

transit times can lead to erratic

absorption.

1. Standardize feeding

protocols for in vivo studies

(e.g., fasted vs. fed state). 2.

Consider formulations that are

less susceptible to food

effects, such as solutions or

fine suspensions.

Formulation Inhomogeneity: If

using a suspension, poor

particle size distribution or

inadequate suspension can

lead to inconsistent dosing.

1. Ensure the formulation is

homogenous and that the

particle size of the active

pharmaceutical ingredient

(API) is controlled and

consistent. 2. Use a suitable

suspending agent and ensure

adequate mixing before each

dose.

Precipitation of the drug in the

formulation upon standing.

Supersaturation and Poor

Stability: The formulation may

1. Determine the equilibrium

solubility of EIDD-2749 in the

chosen vehicle. 2. If a
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be a supersaturated solution

that is not stable over time.

supersaturated system is

desired, include a precipitation

inhibitor (e.g., a polymer like

HPMC) in the formulation. 3.

Alternatively, formulate as a

suspension if the required

dose exceeds the solubility

limit.

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of EIDD-2749 in Mice Following Oral Administration[6]

Dose (mg/kg) Cmax (µM) AUC (h*nmol/mL)

15 34.8 154 ± 27.6

50 63.3 413.1 ± 78.1

Data presented as mean ± standard deviation.

Experimental Protocols
Preparation of an Oral Suspension Formulation (for
preclinical studies)

Objective: To prepare a simple, homogenous suspension of EIDD-2749 for oral gavage in

rodents.

Materials:

EIDD-2749 powder

Vehicle: 0.5% (w/v) Methylcellulose in purified water

Mortar and pestle

Stir plate and magnetic stir bar
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Graduated cylinder and beaker

Methodology:

Calculate the required amount of EIDD-2749 and vehicle for the target concentration and

batch size.

Weigh the EIDD-2749 powder accurately.

In the mortar, add a small amount of the vehicle to the EIDD-2749 powder to form a

smooth paste. This process, known as levigation, helps to break up any powder

agglomerates.

Gradually add the remaining vehicle to the paste while continuously stirring.

Transfer the mixture to a beaker with a magnetic stir bar.

Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of EIDD-2749 and assess if it is a

substrate for efflux transporters, aiding in its BCS classification.[9][10][11]

Materials:

Caco-2 cells

Transwell® plates (e.g., 24-well)

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

Hanks' Balanced Salt Solution (HBSS)

EIDD-2749
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Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability,

and Digoxin as a P-gp substrate)

Analytical instrumentation (LC-MS/MS)

Methodology:

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to

allow for differentiation and formation of a confluent monolayer with tight junctions.

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of

the monolayer to ensure its integrity. Only use inserts with TEER values within the

acceptable range for your laboratory.

Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with

pre-warmed HBSS. b. Add EIDD-2749 solution in HBSS (at a non-toxic concentration) to

the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at

37°C with gentle shaking. e. Take samples from the receiver compartment at specified

time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the

beginning and end of the experiment.

Efflux Assessment (Basolateral to Apical - B to A): a. Repeat the permeability experiment

but add the EIDD-2749 solution to the basolateral (donor) side and sample from the apical

(receiver) side.

Sample Analysis: Quantify the concentration of EIDD-2749 in all samples using a validated

LC-MS/MS method.

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and

B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

dQ/dt is the rate of drug appearance in the receiver compartment.

A is the surface area of the membrane.

C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio:

Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that
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the compound is a substrate for active efflux transporters.
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Caption: Workflow for Oral Formulation Development.
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Caption: Intracellular Activation of EIDD-2749.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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